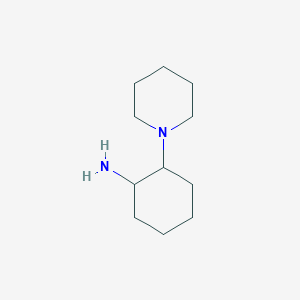
2-(Piperidin-1-yl)cyclohexan-1-amine
Vue d'ensemble
Description
2-(Piperidin-1-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol. This compound is known for its unique structure, which includes a piperidine ring attached to a cyclohexane ring with an amine group.
Méthodes De Préparation
The synthesis of 2-(Piperidin-1-yl)cyclohexan-1-amine involves several synthetic routes and reaction conditions. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, and nickel . Another approach involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst . These methods highlight the versatility and efficiency of synthesizing this compound.
Analyse Des Réactions Chimiques
2-(Piperidin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium and rhodium for hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions can lead to the formation of different isomeric (cyclo)alkylpiperidines .
Applications De Recherche Scientifique
2-(Piperidin-1-yl)cyclohexan-1-amine has a wide range of scientific research applications. In medicinal chemistry, it serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders. Its piperidine ring is a common motif in medicinal chemistry, often associated with biological activity. Additionally, this compound is used in material science as a building block for the synthesis of polymers and as a modifying agent to alter the properties of materials. It also finds applications in catalysis, serving as a ligand in catalytic systems for various chemical transformations. In agrochemical research, derivatives of this compound are explored for their potential as novel pesticides or herbicides.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-1-yl)cyclohexan-1-amine involves its interaction with neural receptors, particularly in the central nervous system. The piperidine moiety within the compound is known to influence biological activity by modulating pharmacokinetic and pharmacodynamic properties of therapeutic agents. This modulation can enhance the efficacy of therapeutic agents or reduce their side effects.
Comparaison Avec Des Composés Similaires
2-(Piperidin-1-yl)cyclohexan-1-amine can be compared with other similar compounds, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds share the piperidine ring structure but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its combination of the piperidine and cyclohexane rings, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-piperidin-1-ylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h10-11H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFKXCGYRHKLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


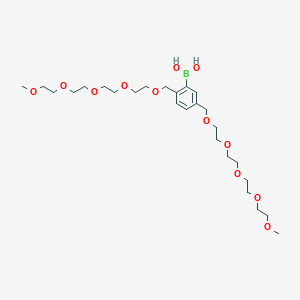
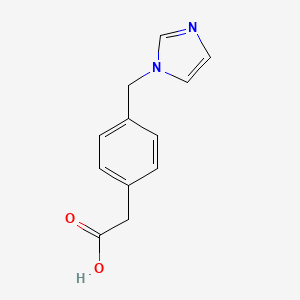
![4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B1461385.png)
amine](/img/structure/B1461386.png)
![2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B1461387.png)
amine](/img/structure/B1461388.png)
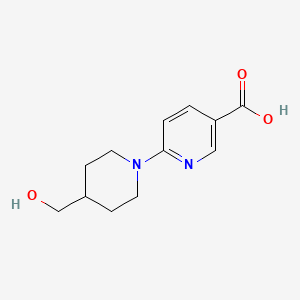
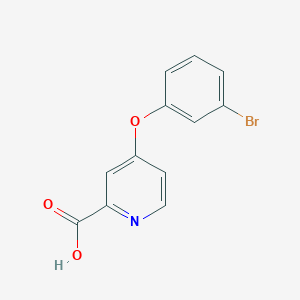

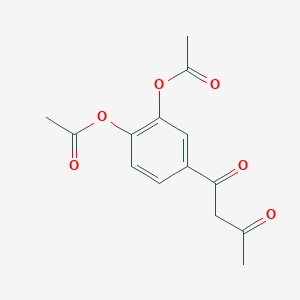
![3-[(2-Methylpropyl)sulfanyl]propan-1-amine](/img/structure/B1461400.png)
amine](/img/structure/B1461402.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1461404.png)
